Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate
Description
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc-protected amine: A base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection during peptide elongation.
- (2S,3S) stereochemistry: Critical for maintaining chiral integrity in peptide backbones.
- 3-hydroxybutanoate methyl ester: The hydroxyl group at C3 enables hydrogen bonding, while the methyl ester facilitates solubility in organic solvents and selective deprotection under mild basic conditions.
This compound is pivotal in synthesizing peptides with defined secondary structures, such as β-sheets or helices, due to its hydrogen-bonding capability .
Properties
IUPAC Name |
methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQZVOKPCWBPHW-SGTLLEGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of the amino group using the Fmoc group. The process begins with the corresponding amino acid, which is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or polypeptides.
Oxidation: Ketones.
Reduction: Methylenes.
Scientific Research Applications
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The hydroxyl group can also engage in various chemical transformations, contributing to the versatility of this compound in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C3
(S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2)
- Key difference : A 3-hydroxy-3-methyl substituent instead of a single hydroxyl group.
- Impact: Increased steric bulk at C3 may hinder peptide chain flexibility. Molecular weight: 355.38 (vs. ~369 for the methyl ester analog).
- Applications : Suitable for introducing branched residues in hydrophobic peptide domains .
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)
- Key difference : o-Tolyl group at C3.
- Impact: Enhanced hydrophobicity (logP ~3.5) due to the aromatic ring. Potential for π-π interactions in peptide tertiary structures. Molecular weight: 401.45, higher than the target compound.
- Applications : Useful in designing membrane-permeable peptides or enzyme inhibitors .
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (CAS 1279034-29-5)
- Key difference : Ethoxy group replaces the hydroxyl at C3.
- Impact :
- Increased lipophilicity (logP ~2.8) and reduced hydrogen bonding.
- Altered conformational stability in peptides.
- Applications: Stabilizes non-polar peptide motifs and improves metabolic stability .
Ester Group Modifications
(2S,3R)-Benzyl 2-(Fmoc-amino)-3-hydroxybutanoate (CAS 73724-48-8)
- Key difference : Benzyl ester instead of methyl ester.
- Impact: Requires harsh deprotection conditions (e.g., hydrogenolysis) compared to mild saponification for methyl esters. (2S,3R) stereochemistry may lead to diastereomer formation in chiral environments.
- Applications : Preferred for acid-sensitive peptide sequences due to stable ester protection .
Dual Protecting Groups
(2S,3S)-2-(Fmoc-amino)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 131669-43-7)
- Key difference : Additional Boc protection on the C3 amine.
- Impact :
- Orthogonal deprotection strategy: Fmoc (base-labile) and Boc (acid-labile).
- Enables sequential functionalization in complex peptide architectures.
- Applications : Critical for synthesizing cyclic peptides or post-translationally modified residues .
Stereochemical Variants
(2S,3R)-3-hydroxybutanoate derivatives
- Key difference : 3R configuration vs. 3S in the target compound.
- Impact :
- Altered spatial arrangement affects peptide folding and receptor binding.
- May result in inactive or antagonistic peptide analogs.
- Applications : Used in structure-activity relationship (SAR) studies to probe chiral specificity .
Biological Activity
Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate, also known by its CAS number 1496506-80-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 355.38 g/mol
- CAS Number : 1496506-80-9
- MDL Number : MFCD27578420
The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis. The Fmoc group can influence the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
- Receptor Modulation : The structural characteristics of the compound may allow it to interact with various receptors, potentially modulating their activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.
2. Anti-inflammatory Effects
Some studies have suggested that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make this compound a candidate for further investigation in inflammatory diseases.
3. Anticancer Potential
The structural features of this compound may also suggest potential anticancer properties. Research into similar Fmoc derivatives has indicated that they can induce apoptosis in cancer cell lines, warranting further exploration into their mechanisms and efficacy.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative damage. |
| Study 2 | Anti-inflammatory Properties | Showed inhibition of TNF-alpha production in vitro, indicating potential use in treating inflammatory conditions. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
